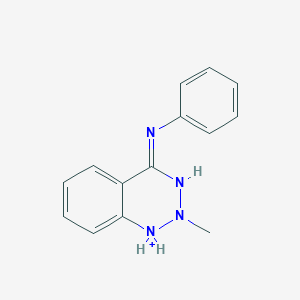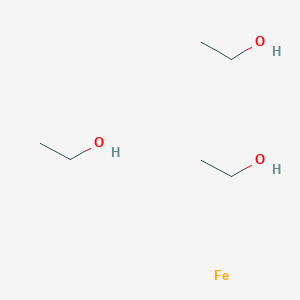
Ethanol--iron (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol–iron (3/1) is a compound that combines ethanol and iron in a specific stoichiometric ratio
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethanol–iron (3/1) typically involves the reaction of iron salts with ethanol under controlled conditions. One common method is the sol-gel process, where iron (II) and iron (III) salts are dissolved in ethanol to form a sol. This sol is then subjected to stirring and heating to form a gel, which is subsequently dried and calcined to obtain the desired compound .
Industrial Production Methods: Industrial production of ethanol–iron (3/1) may involve large-scale sol-gel processes or other chemical synthesis methods such as co-precipitation or hydrothermal synthesis. These methods ensure the production of high-purity compounds with controlled particle sizes and morphologies .
Chemical Reactions Analysis
Types of Reactions: Ethanol–iron (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized to form iron oxides and other by-products .
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Can be achieved using reducing agents like sodium borohydride or hydrazine.
Substitution: Involves the replacement of ethanol molecules with other ligands or functional groups under specific conditions.
Major Products: The major products formed from these reactions include various iron oxides, such as iron (III) oxide and iron (II, III) oxide, as well as substituted ethanol derivatives .
Scientific Research Applications
Ethanol–iron (3/1) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethanol–iron (3/1) involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with cellular membranes, enzymes, and receptors, leading to various biochemical effects. For example, ethanol can alter the activity of neurotransmitter receptors, while iron can participate in redox reactions and catalysis .
Comparison with Similar Compounds
Ethanol: A simple alcohol with various industrial and medical applications.
Iron (III) oxide: A common iron compound with applications in pigments, catalysts, and magnetic materials.
Iron (II, III) oxide: Known for its magnetic properties and use in data storage and biomedical applications.
Uniqueness: Ethanol–iron (3/1) is unique due to its combination of ethanol and iron, which imparts distinct chemical and physical properties. This compound offers a synergistic effect, combining the solubility and reactivity of ethanol with the catalytic and magnetic properties of iron .
Properties
CAS No. |
661461-15-0 |
|---|---|
Molecular Formula |
C6H18FeO3 |
Molecular Weight |
194.05 g/mol |
IUPAC Name |
ethanol;iron |
InChI |
InChI=1S/3C2H6O.Fe/c3*1-2-3;/h3*3H,2H2,1H3; |
InChI Key |
ZFSQRSOTOXERMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCO.CCO.CCO.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[4-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530371.png)
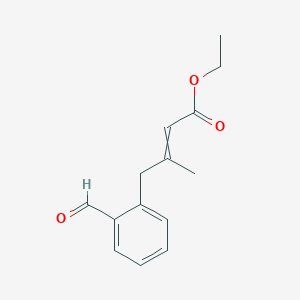
![({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid](/img/structure/B12530373.png)

![1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B12530380.png)
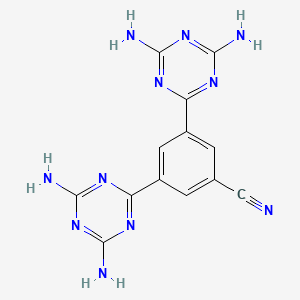
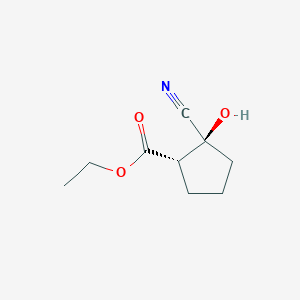
![1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene](/img/structure/B12530408.png)
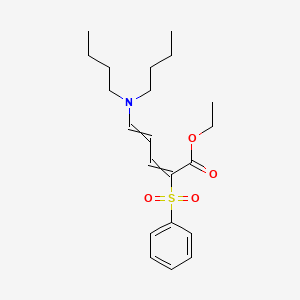
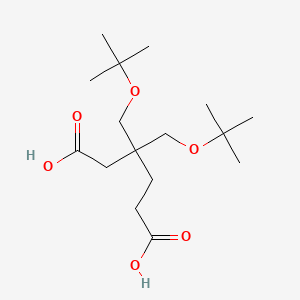
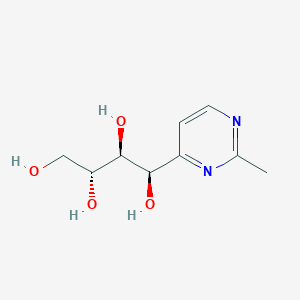
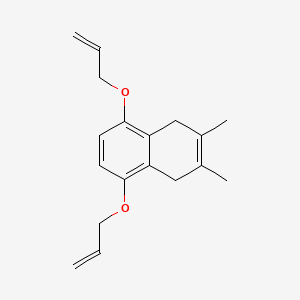
![Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide](/img/structure/B12530444.png)
